molecular formula C11H24Cl2N2O B1447161 [1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride CAS No. 1803590-80-8

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride

Cat. No. B1447161
M. Wt: 271.22 g/mol
InChI Key: NTXUBBANDKFOSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular structure of “[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is represented by the InChI code: 1S/C11H22N2O.2ClH/c14-9-10-3-6-13 (7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H . This indicates the presence of a piperidine ring in the structure .


Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives have been studied extensively . These compounds have been synthesized from various precursors and have been bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established .


Physical And Chemical Properties Analysis

“[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 271.23 . The compound’s InChI code is 1S/C11H22N2O.2ClH/c14-9-10-3-6-13 (7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H .

Scientific Research Applications

Applications in Chemical Reactions

Nucleophilic Aromatic Substitution Reactions
The reaction involving piperidine with trinitrobenzene or dinitrobenzene results in the formation of nitro-piperidinobenzene compounds. This process, which doesn't undergo base catalysis and shows second-order kinetics, is an important aspect of nucleophilic aromatic substitution reactions involving the nitro group. The mechanism is interpreted as an addition-elimination process with rapid expulsion of the nitro group from the intermediate (Pietra & Vitali, 1972).

Applications in Material Science

Insulating Paper Degradation Detection
The role of methanol as a chemical marker in assessing the condition of solid insulation in power transformers is critical. Studies have established the relationship between methanol generation, the breakdown of cellulose, and changes in mechanical properties. Methanol serves as an indicator of cellulosic solid insulation aging in transformer mineral oil (Jalbert et al., 2019).

Applications in Pharmacology and Drug Design

Antipsychotic Drug Development
The pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and piperazines, are essential in the potency and selectivity of binding affinity at D2-like receptors. This is crucial in the development of antipsychotic agents, as these compounds play a significant role in improving selectivity and potency at these receptors (Sikazwe et al., 2009).

Applications in Toxicology

Methanol Poisoning Management
The role of extracorporeal treatments in managing acute methanol poisoning is significant. These treatments are crucial for correcting acidemia and enhancing the elimination of methanol from the body. The recommendations for extracorporeal treatment are based on various clinical indicators and are vital for treating patients with methanol poisoning (Roberts et al., 2015).

Future Directions

The future directions for the study of “[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride” and similar compounds involve further exploration of their synthesis, properties, and potential applications . There is a need for more research to fully understand the properties and potential uses of these compounds .

properties

IUPAC Name

(1-piperidin-3-ylpiperidin-4-yl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-9-10-3-6-13(7-4-10)11-2-1-5-12-8-11;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXUBBANDKFOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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